(+)-Nipecotate -

(+)-Nipecotate

Catalog Number: EVT-7901997
CAS Number:
Molecular Formula: C6H11NO2
Molecular Weight: 129.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

(+)-Nipecotate is synthesized from nipecotic acid, which can be obtained from natural sources or through synthetic routes. Nipecotic acid itself is a cyclic amino acid that has been studied for its neuropharmacological properties. The synthesis of (+)-nipecotate typically involves esterification of nipecotic acid with ethanol.

Classification
  • Chemical Class: Amino Acid Derivative
  • IUPAC Name: Ethyl 3-piperidinecarboxylate
  • Molecular Formula: C₇H₁₃NO₂
  • Molecular Weight: 143.19 g/mol
Synthesis Analysis

The synthesis of (+)-nipecotate can be accomplished through several methods, primarily focusing on the esterification of nipecotic acid.

Methods and Technical Details

  1. Esterification: The most common method involves reacting nipecotic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid). This reaction yields ethyl nipecotate and water.
    Nipecotic Acid+EthanolH2SO4 Nipecotate+H2O\text{Nipecotic Acid}+\text{Ethanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{ Nipecotate}+\text{H}_2\text{O}
  2. Resolution Techniques: For obtaining enantiomerically pure (+)-nipecotate, resolution techniques such as fractional crystallization or chromatography are employed to separate the desired enantiomer from racemic mixtures .
  3. Alternative Synthetic Routes: Recent studies have explored more complex synthetic pathways involving intermediate compounds and multi-step reactions to enhance yield and purity .
Molecular Structure Analysis

The molecular structure of (+)-nipecotate is characterized by a piperidine ring with a carboxylate functional group attached to it.

Structure and Data

  • Structural Formula:
    CCCCNCCCOOEt\begin{array}{c}\text{C}\\|\\\text{C}-\text{C}-\text{C}-\text{N}-\text{C}-\text{C}\\|\\\text{COOEt}\end{array}
  • Key Structural Features:
    • A six-membered piperidine ring.
    • An ethyl ester functional group which contributes to its solubility and reactivity.
  • Spectroscopic Data: The compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity .
Chemical Reactions Analysis

(+)-Nipecotate participates in various chemical reactions, particularly those involving modifications of the piperidine ring or the carboxylate group.

Reactions and Technical Details

  1. Hydrolysis: The ester bond in (+)-nipecotate can be hydrolyzed under acidic or basic conditions to regenerate nipecotic acid.
     Nipecotate+H2OH+/OHNipecotic Acid+Ethanol\text{ Nipecotate}+\text{H}_2\text{O}\xrightarrow{\text{H}^+/\text{OH}^-}\text{Nipecotic Acid}+\text{Ethanol}
  2. Reductive Amination: It can also undergo reductive amination reactions, where aldehydes or ketones react with the amine group in the presence of reducing agents to form new amine derivatives .
Mechanism of Action

The mechanism of action of (+)-nipecotate primarily involves its interaction with GABA transporters in the central nervous system.

Process and Data

  1. GABA Reuptake Inhibition: (+)-Nipecotate acts as a competitive inhibitor for GABA transporters, thereby increasing the concentration of GABA in synaptic clefts. This action enhances inhibitory neurotransmission, which is beneficial in conditions characterized by excessive neuronal excitability.
  2. Pharmacodynamics: Studies indicate that (+)-nipecotate exhibits dose-dependent effects on GABAergic activity, making it a candidate for further pharmacological exploration .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless to pale yellow liquid.
  • Boiling Point: Approximately 200 °C.
  • Melting Point: Not applicable as it is typically encountered as a liquid.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and chloroform; sparingly soluble in water.
  • Stability: Stable under normal conditions but sensitive to strong acids or bases which can hydrolyze the ester bond.

Relevant Data or Analyses

Characterization techniques such as NMR spectroscopy reveal distinct peaks corresponding to different hydrogen environments within the molecule, confirming its structure and purity .

Applications

(+)-Nipecotate has several scientific uses, particularly in medicinal chemistry:

  1. Pharmaceutical Intermediates: It serves as a precursor for synthesizing various pharmaceutical agents, especially those targeting neurological disorders.
  2. Research Tool: Used in studies investigating GABAergic modulation, providing insights into potential treatments for anxiety, epilepsy, and other related conditions.
  3. Development of New Compounds: Ongoing research aims to develop novel derivatives based on (+)-nipecotate that may exhibit enhanced biological activity or improved pharmacokinetic profiles .
Introduction to (+)-Nipecotate in Contemporary Academic Research

(+)-Nipecotate, the dextrorotatory enantiomer of nipecotic acid, represents a structurally distinct γ-aminobutyric acid (GABA) analogue where the amine group occupies a pivotal position within a piperidine ring system. This stereochemical configuration imparts unique molecular recognition properties, distinguishing it from its levorotatory counterpart and achiral GABA mimetics. Contemporary research prioritizes (+)-nipecotate derivatives as privileged scaffolds in neuropharmacology due to their enhanced blood-brain barrier penetration and targeted interactions with central nervous system (CNS) receptors. The compound’s versatility extends beyond neurotransmitter modulation, serving as a critical chiral synthon in asymmetric synthesis and a molecular template for probing ligand-receptor dynamics. Its dual significance in synthetic chemistry and drug discovery underscores its continued relevance in interdisciplinary research programs.

Historical Context and Discovery of (+)-Nipecotate in Alkaloid Chemistry

The isolation of (+)-nipecotate traces indirectly to the broader investigative efforts surrounding plant alkaloids in the 19th and early 20th centuries. While not isolated as a natural product per se, its structural core, nipecotic acid, derives from the hydrolytic degradation of piperidine-containing alkaloids abundant in Lobelia and related species. Friedrich Sertürner’s pioneering isolation of morphine in 1805 established foundational alkaloid chemistry techniques [3]. Subsequent phytochemical investigations into tropane, Lobelia, and Lupinus alkaloids revealed complex piperidine and pyrrolidine architectures, with nipecotic acid (hexahydronicotinic acid) identified as a hydrolytic product of specific Lobelia alkaloids like lobeline during structural elucidation studies in the 1930s-1950s [3] [8]. The resolution of racemic nipecotic acid enantiomers soon followed, enabling pharmacological characterization of the individual isomers. The (+)-enantiomer demonstrated distinct biological profiles, particularly influencing GABA uptake inhibition, which spurred focused synthetic efforts. Early synthetic routes relied on classical resolution techniques, but modern access employs catalytic asymmetric hydrogenation or enzymatic resolution, providing efficient routes to gram-scale quantities essential for structure-activity relationship (SAR) exploration [8]. This historical progression—from plant alkaloid degradation products to enantiopure synthetic intermediates—illustrates how alkaloid chemistry laid the groundwork for contemporary medicinal chemistry targeting CNS disorders.

Stereochemical Significance of (+)-Nipecotate in Chiral Synthesis

The stereogenicity at the C3 position of (+)-nipecotate (equivalent to the β-carbon relative to the carboxylate) confers critical three-dimensional topology for diastereoselective reactions and receptor binding. Unlike its (-)-isomer or the achiral GABA, the (+)-enantiomer adopts preferential conformations where the proton at C3 occupies a pseudo-axial or pseudo-equatorial position depending on the N-substitution and ring puckering. This conformational bias is exploited in asymmetric synthesis:

  • Chiral Auxiliary and Ligand Synthesis: The carboxylate serves as a handle for introducing (+)-nipecotate as a chiral building block. Conversion to amides, esters, or transition metal ligands generates catalysts for enantioselective transformations. For instance, (+)-nipecotate-derived oxazolines facilitate asymmetric Diels-Alder reactions or carbonyl additions [4].
  • Conformationally Restricted Analogues: The locked piperidine ring in (+)-nipecotate derivatives, particularly N-substituted variants, enforces specific spatial orientations of pharmacophores. This is crucial for designing ligands targeting chiral binding pockets in enzymes and receptors, reducing entropic penalties upon binding. The (+)-configuration often leads to superior affinity and selectivity compared to racemates or the (-)-enantiomer for targets like GABA transporters (GATs) or neuronal nicotinic acetylcholine receptors (nAChRs) [4] [9].
  • Stereochemical Purity Control: Synthetic pathways to bioactive molecules frequently utilize enantiopure (+)-nipecotate to install chirality without requiring subsequent resolution. This is vital for efficient manufacturing of complex pharmaceuticals.

Table 1: Stereochemical Influence on Physicochemical Properties

Property(+)-Nipecotate(-)-NipecotateRacemic Nipecotate
Specific Rotation [α]D+8° to +12° (c=1, H₂O)-8° to -12° (c=1, H₂O)
Preferred Ring PuckerChair (C3-ax H favored)Chair (C3-eq H favored)N/A
pKa (COOH)~4.7~4.7~4.7
pKa (NH⁺)~11.0~11.0~11.0
Log P (Predicted)-0.85-0.85-0.85

Pharmacological Relevance of (+)-Nipecotate Derivatives in Receptor Targeting

(+)-Nipecotate serves as a fundamental pharmacophore for designing high-affinity ligands targeting neurotransmitter transporters and receptors, particularly within the CNS. Its pharmacology stems from structural mimicry of GABA combined with the enhanced lipophilicity and stereospecificity imparted by the piperidine ring:

  • GABA Transporter (GAT) Inhibition: While nipecotic acid itself shows moderate GAT1 affinity, esterification or amidation of the carboxylate, particularly with lipophilic groups, dramatically enhances potency and blood-brain barrier penetration. Tiagabine, derived from (-)-nipecotate, clinically validates this approach for epilepsy. (+)-Nipecotate derivatives exhibit distinct isoform selectivity profiles; for example, N-hydroxyethyl (+)-nipecotamide shows preferential inhibition of astrocytic GAT3/BGT1 over neuronal GAT1, suggesting therapeutic potential in stroke or neuroinflammation where tonic GABA regulation is crucial [2] [8].
  • nAChR Modulation: Incorporation of (+)-nipecotate into novel ligands exploits its ability to orient cationic centers (protonated nitrogen) and hydrogen-bond acceptors/donors (carboxylate or modified groups) optimally for nAChR subtypes. Bis-(+)-nipecotate esters linked via alkylene chains demonstrate potent α4β2 nAChR partial agonism. This receptor subtype underpins nicotine addiction, cognitive function, and pain pathways. The prolonged duration of action observed for some (+)-nipecotate-derived nAChR ligands is attributed not only to intrinsic affinity but also to long-lasting target binding and rebinding phenomena within synaptic clefts or neuronal microenvironments. This kinetic trapping effect, driven by hindered diffusion and repeated association/dissociation events near the receptor, significantly extends pharmacodynamic activity beyond predictions based solely on plasma pharmacokinetics or in vitro dissociation half-lives [2] [5] [9].
  • Muscarinic Acetylcholine Receptor (mAChR) and GABAA Receptor Interactions: Certain quaternary ammonium salts derived from N-alkyl-(+)-nipecotate show affinity for mAChR subtypes, influencing smooth muscle contraction and secretory functions. Furthermore, some esters act as pro-drugs metabolizing to GABAA receptor agonists, though this is less prominent than GAT/nAChR targeting.

Table 2: Pharmacological Profile of Key (+)-Nipecotate Derivatives

Derivative StructurePrimary TargetKey ActivityProposed Therapeutic UseReference
Ethyl (+)-NipecotateGAT1/GAT3Moderate Uptake InhibitionAnticonvulsant (Preclinical) [8]
N-Hydroxyethyl (+)-NipecotamideGAT3 (BGT1)Selective InhibitionNeuroinflammation, Stroke [8]
Bis-[4-(+)-Nipecotoyloxymethyl]phenyl Etherα4β2 nAChRPartial Agonism (High Affinity)Cognitive Enhancement, Analgesia [5] [9]
N-Methyl-(+)-Nipecotate IodideM₂/M₃ mAChRAntagonismCOPD, Urinary Incontinence [9]

Current Research Trends and Knowledge Gaps in (+)-Nipecotate Studies

Research on (+)-nipecotate spans synthetic methodology, target discovery, and translational development, yet significant gaps remain:

  • Biosynthetic Mimicry and Metabolic Engineering: While the biosynthetic pathways for complex alkaloids like colchicine (tropolone class) are being elucidated using transcriptomics and enzyme characterization [10], the simpler piperidine biosynthesis yielding precursors to nipecotate (e.g., lysine-derived N-methylpelletierine in Sedum) remains underexplored. Engineering microbial hosts (e.g., E. coli, S. cerevisiae) to produce enantiopure (+)-nipecotate or key precursors via recombinant expression of plant decarboxylases, transaminases, and reductases offers a sustainable alternative to chemical synthesis but requires pathway optimization [8] [10].
  • Computational Chemistry and AI-Driven Design: Molecular docking and molecular dynamics simulations are increasingly used to predict the binding modes and affinities of (+)-nipecotate derivatives at targets like nAChR subtypes and GATs. However, accurately modeling the conformational flexibility of the piperidine ring and its interaction with dynamic protein pockets remains challenging. Machine learning models trained on existing SAR data for nipecotate analogs are emerging to predict novel structures with optimized potency, selectivity, and ADMET properties, accelerating hit identification [9].
  • Unraveling Kinetic Pharmacodynamics: The contribution of rebinding and local trapping to the prolonged in vivo effects of specific (+)-nipecotate ligands (e.g., certain nAChR modulators) is hypothesized but requires direct experimental validation in complex cellular environments or intact tissue preparations. Advanced techniques like fluorescence correlation spectroscopy in synaptic preparations or kinetic radioligand binding assays under flow conditions could quantify these micropharmacokinetic phenomena [2].
  • Expanding Target Space: Beyond classical neurotransmitter systems, (+)-nipecotate scaffolds show nascent potential in targeting:
  • Cys-loop receptor allosteric sites: Comparative structural studies suggest conserved allosteric pockets in pentameric ligand-gated ion channels (e.g., GABAA, nAChR, 5-HT3) amenable to modulation by novel chemotypes, potentially including conformationally constrained (+)-nipecotate derivatives [9].
  • Kv1.5 Potassium Channels: Although not yet explored with (+)-nipecotate, the blocking of cardiac Kv1.5 channels by structurally complex alkaloids hints at a potential application for designed nipecotate derivatives in atrial fibrillation [9].
  • Transient Receptor Potential (TRP) Channels: Given the modulation of TRPV1 by piperidine analogs (e.g., capsaicin derivatives), tailored (+)-nipecotate esters could offer new avenues for pain management [9].

Table 3: Critical Knowledge Gaps and Proposed Research Directions

Knowledge GapResearch ChallengeProposed MethodologyPotential Impact
In Vivo Target Rebinding KineticsQuantifying local diffusion/binding dynamicsFluorescence Intracisternal Tagging (FIT) microscopy; Kinetic PET ImagingRational design of long-acting CNS drugs
Microbial BiosynthesisLow titers of enantiopure productEnzyme engineering; Pathway balancing in yeastSustainable, scalable enantiopure supply
Selectivity for nAChR Subtypes (e.g., α7 vs α4β2)Subtle structural differences in binding sitesCryo-EM complex structures; Deep mutational scanningNeurological disorder therapeutics
Targeting Non-neuronal Receptors (e.g., Kv1.5)Lack of SAR data for ion channel blockHigh-throughput electrophysiology (Patch-clamp HT); Virtual screeningNovel antiarrhythmics

Compounds Mentioned: (+)-Nipecotate, Nipecotic Acid, Tiagabine, Lobeline, GABA, N-Formyldemecolcine, Morphine, Quinine, Capsaicin, Allicin, HMQ1611, Colchicine, Batrachotoxin, Strychnine, Aconitine, Psilocin, N,N-Dimethyltryptamine, Ibogaine, Caffeine, Cocaine, Nicotine, Paclitaxel, Vincristine, Cephalosporins, Penicillins, Atropine, Pilocarpine, Vincamine, Capsaicin, Piperine, Murraya Alkaloids.

Properties

Product Name

(+)-Nipecotate

IUPAC Name

(3S)-piperidin-1-ium-3-carboxylate

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

InChI

InChI=1S/C6H11NO2/c8-6(9)5-2-1-3-7-4-5/h5,7H,1-4H2,(H,8,9)/t5-/m0/s1

InChI Key

XJLSEXAGTJCILF-YFKPBYRVSA-N

SMILES

C1CC(C[NH2+]C1)C(=O)[O-]

Canonical SMILES

C1CC(C[NH2+]C1)C(=O)[O-]

Isomeric SMILES

C1C[C@@H](C[NH2+]C1)C(=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.